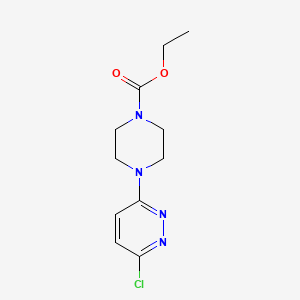

Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate

説明

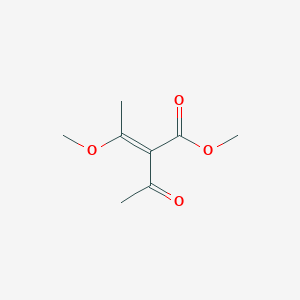

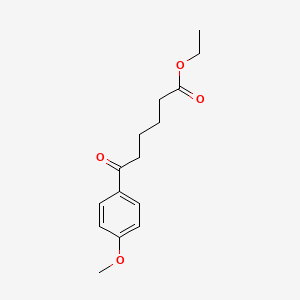

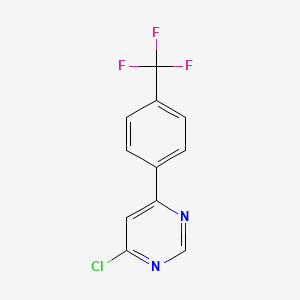

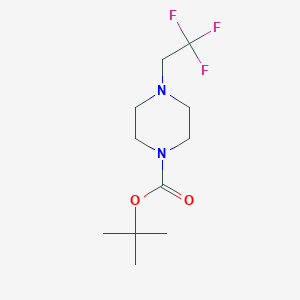

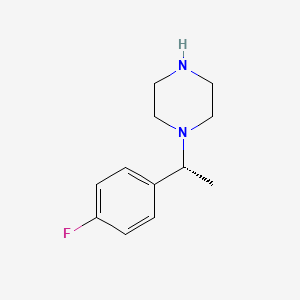

Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H15ClN4O2. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate are not available, related compounds have been studied. For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity .科学的研究の応用

Synthesis and Chemical Properties

- Microwave-assisted Synthesis for Biological Activities : Research has explored the synthesis of hybrid molecules starting from ethyl piperazine-1-carboxylate, leading to compounds with potential antimicrobial, antilipase, and antiurease activities. These findings suggest a broad spectrum of biological applications for derivatives synthesized from ethyl piperazine-1-carboxylate compounds, including ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate (Başoğlu et al., 2013).

- Decyclization with Secondary Amines : Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate's reactivity with secondary amines leads to the formation of various derivatives, indicating its versatile role in chemical synthesis and potential applications in developing novel compounds with specific biological or chemical properties (Vasileva et al., 2018).

Biological Activities and Applications

- Antimicrobial and Antitubercular Activities : The compound's derivatives have been studied for their antimicrobial and antitubercular activities. For instance, benzofuran and benzo[d]isothiazole derivatives showed promising results in inhibiting Mycobacterium tuberculosis, suggesting the potential of ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate derivatives in treating tuberculosis and other bacterial infections (Reddy et al., 2014).

- Synthesis of Heterocyclic Systems for Biological Activities : The compound has been used as a precursor in synthesizing heterocyclic systems with anticipated biological activities, including antimicrobial properties. This underscores its importance in medicinal chemistry for developing new therapeutic agents (Youssef et al., 2005).

将来の方向性

The future directions for research on Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate could include further exploration of its potential pharmaceutical applications, given its use in pharmaceutical testing . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, mechanism of action, and safety profile.

作用機序

Target of Action

Related compounds have been shown to bind tokinase-inactive conformations

Mode of Action

It is known that related compounds bind to thekinase-inactive conformation . This suggests that the compound may interact with its targets by binding to a specific conformation, potentially altering the function of the target protein.

Result of Action

Related compounds have shown anti-tubercular activity againstMycobacterium tuberculosis H37Ra

特性

IUPAC Name |

ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O2/c1-2-18-11(17)16-7-5-15(6-8-16)10-4-3-9(12)13-14-10/h3-4H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZCBKLKLNHOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568605 | |

| Record name | Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

CAS RN |

100224-52-0 | |

| Record name | Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylimidazo[2,1-b]thiazole](/img/structure/B1317530.png)